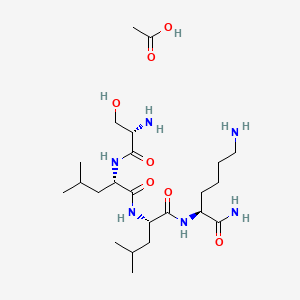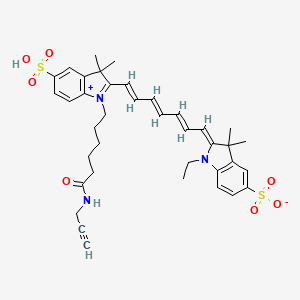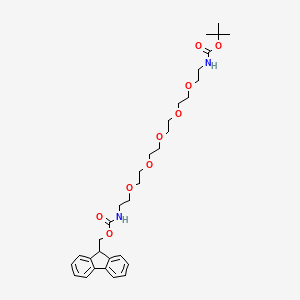
SLLK, Control Peptide for TSP1 Inhibitor acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SLLK, Control Peptide for TSP1 Inhibitor acetate is a control peptide for LSKL (leucine-serine-lysine-leucine), which is a thrombospondin-1 inhibitor. Thrombospondin-1 is a glycoprotein that plays a role in cell-to-cell and cell-to-matrix communication. The control peptide SLLK is used in various scientific studies to understand the effects and mechanisms of thrombospondin-1 inhibitors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SLLK, Control Peptide for TSP1 Inhibitor acetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like SLLK often involves large-scale SPPS with automated synthesizers. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
SLLK, Control Peptide for TSP1 Inhibitor acetate primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable and does not undergo significant oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
Coupling Reagents: HBTU, HATU, or DIC are commonly used in SPPS.
Deprotection Reagents: TFA (trifluoroacetic acid) is used to remove protecting groups.
Cleavage Reagents: TFA is also used to cleave the peptide from the resin.
Major Products
The major product of the synthesis is the SLLK peptide itself, with minor by-products including truncated or misfolded peptides that are removed during purification.
Applications De Recherche Scientifique
SLLK, Control Peptide for TSP1 Inhibitor acetate is used in various scientific research applications:
Biology: It is used to study the role of thrombospondin-1 in cell signaling and its effects on cellular processes such as apoptosis and angiogenesis.
Medicine: Research involving SLLK helps in understanding the mechanisms of diseases like cancer and cardiovascular diseases, where thrombospondin-1 plays a significant role.
Chemistry: It is used as a control in experiments involving peptide synthesis and modification.
Industry: SLLK is used in the development of therapeutic peptides and in drug discovery research.
Mécanisme D'action
SLLK, Control Peptide for TSP1 Inhibitor acetate acts as a control peptide for LSKL, which inhibits thrombospondin-1. Thrombospondin-1 is involved in the activation of transforming growth factor-beta (TGF-β), a cytokine that regulates cell growth and differentiation. By inhibiting thrombospondin-1, LSKL and its control peptide SLLK can modulate TGF-β activity, affecting various cellular pathways involved in disease progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
LSKL (leucine-serine-lysine-leucine): The active thrombospondin-1 inhibitor peptide.
RGD (arginine-glycine-aspartic acid): Another peptide involved in cell adhesion and signaling.
GRGDSP (glycine-arginine-glycine-aspartic acid-serine-proline): A peptide that inhibits integrin binding.
Uniqueness
SLLK is unique as it serves as a control peptide specifically for LSKL, allowing researchers to differentiate the specific effects of thrombospondin-1 inhibition from other cellular processes. This specificity makes it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C23H46N6O7 |
|---|---|
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanamide |
InChI |
InChI=1S/C21H42N6O5.C2H4O2/c1-12(2)9-16(26-19(30)14(23)11-28)21(32)27-17(10-13(3)4)20(31)25-15(18(24)29)7-5-6-8-22;1-2(3)4/h12-17,28H,5-11,22-23H2,1-4H3,(H2,24,29)(H,25,31)(H,26,30)(H,27,32);1H3,(H,3,4)/t14-,15-,16-,17-;/m0./s1 |
Clé InChI |
KJAPDPFGVKWDMR-SITLLQIKSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.CC(=O)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[[(3S)-1-[8-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]-4-oxo-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]pyrido[1,2-a]pyrimidin-2-yl]piperidin-3-yl]oxycarbonylamino]ethyl-dimethylazaniumyl]acetate](/img/structure/B11932772.png)
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11932775.png)

![1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide](/img/structure/B11932793.png)
![sodium;4-[[3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-yl]diazenyl]benzenesulfonate](/img/structure/B11932804.png)
![sodium;2-[[5-[[4-(4,5-difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetate](/img/structure/B11932829.png)
![(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B11932836.png)
![7-[7-(2-hexyldecanoyloxy)heptyl-(4-hydroxybutyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11932842.png)


![3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid](/img/structure/B11932862.png)



